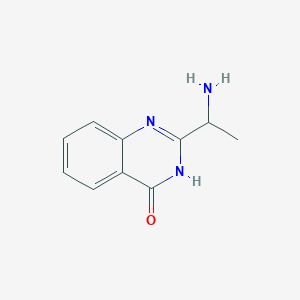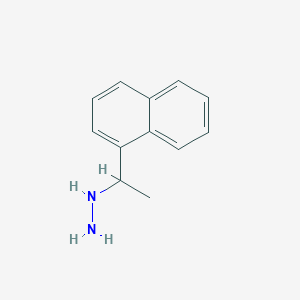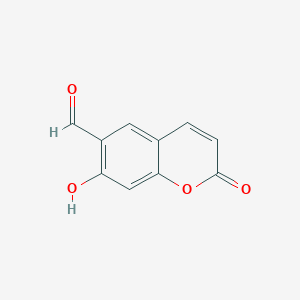
6-Formylumbelliferone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Formylumbelliferone is a derivative of umbelliferone, a naturally occurring coumarin. This compound is characterized by the presence of a formyl group at the sixth position of the umbelliferone structure. Coumarins, including umbelliferone derivatives, are known for their diverse biological activities and applications in various fields such as medicine, biology, and chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 6-formylumbelliferone is through the Duff reaction, which involves the formylation of umbelliferone. The reaction conditions typically include the use of hexamethylenetetramine and trifluoroacetic acid in a solvent such as acetic acid. The reaction is carried out at elevated temperatures to achieve the desired formylation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as recrystallization from solvents like ethanol, isopropanol, and acetonitrile are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions: 6-Formylumbelliferone undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxyl group at the seventh position can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: 6-Carboxyumbelliferone.
Reduction: 6-Hydroxymethylumbelliferone.
Substitution: Various substituted umbelliferone derivatives depending on the nucleophile used.
Scientific Research Applications
6-Formylumbelliferone has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Mechanism of Action
The mechanism of action of 6-formylumbelliferone involves its interaction with specific molecular targets:
Protein Tyrosine Phosphatase 1B: Inhibition of this enzyme leads to improved insulin signaling and glucose uptake.
α-Glucosidase: Inhibition of this enzyme reduces the breakdown of carbohydrates into glucose, thereby lowering blood sugar levels.
Human Recombinant Aldose Reductase: Inhibition of this enzyme prevents the formation of sorbitol from glucose, which is beneficial in managing diabetic complications.
Comparison with Similar Compounds
8-Formylumbelliferone: Another formylated derivative of umbelliferone, differing in the position of the formyl group.
Umbelliferone: The parent compound, known for its wide range of biological activities.
Comparison: 6-Formylumbelliferone is unique due to its specific formylation at the sixth position, which imparts distinct chemical and biological properties. Compared to 8-formylumbelliferone, this compound has shown promising antidiabetic potential and unique enzyme inhibition profiles .
Properties
CAS No. |
881-61-8 |
|---|---|
Molecular Formula |
C10H6O4 |
Molecular Weight |
190.15 g/mol |
IUPAC Name |
7-hydroxy-2-oxochromene-6-carbaldehyde |
InChI |
InChI=1S/C10H6O4/c11-5-7-3-6-1-2-10(13)14-9(6)4-8(7)12/h1-5,12H |
InChI Key |
YYVVBACXPUHKFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




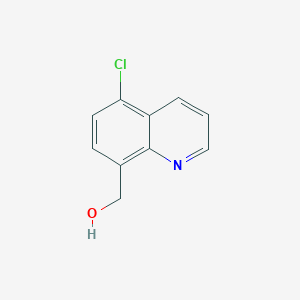
![3-(Furo[3,2-c]pyridin-2-yl)propanoic acid](/img/structure/B11905746.png)
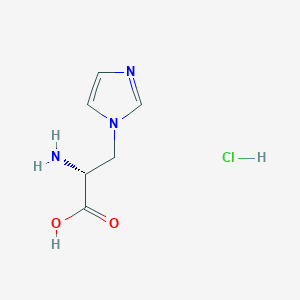
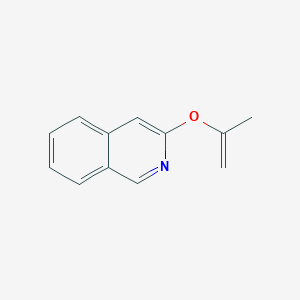

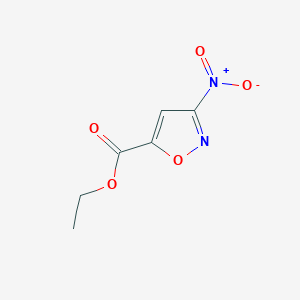
![(1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid](/img/structure/B11905776.png)
